molecular formula C16H11ClN2OS B3005246 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3005246
M. Wt: 314.8 g/mol
InChI Key: KLPMYYJSUCSYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H11ClN2OS and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring linked to a benzamide moiety. The molecular formula is C16H14ClN2OSC_{16}H_{14}ClN_{2}OS with a molar mass of approximately 390.89 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity by increasing lipophilicity and facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific kinases and proteases involved in cancer cell signaling pathways, leading to apoptosis in tumor cells.

The compound's thiazole ring is crucial for binding to the active sites of target enzymes, blocking their function and disrupting essential cellular processes such as DNA replication and protein synthesis.

Case Studies

  • In vitro Studies : In studies involving various cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells such as A549 (lung carcinoma) and MCF7 (breast carcinoma) cells .
  • Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities to targets like ERK1/2 kinases, suggesting a mechanism involving the inhibition of cell proliferation pathways .

Antimicrobial Activity

Beyond its anticancer effects, this compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

The compound's thiazole structure is believed to play a role in its antimicrobial activity by interfering with bacterial cell wall synthesis and function. Research indicates that it may also exhibit antifungal properties .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructureNotable Features
N-(4-bromophenyl)-thiazol-2-amideStructureExhibits antimicrobial activity; structurally similar thiazole ring
N-(2-methylphenyl)-thiazol-2-amideStructureKnown for anticonvulsant properties; variations in substituents affect activity
N-(phenyl)-thiazol-2-amideStructureDemonstrates broad-spectrum antimicrobial effects; simpler structure

This compound stands out due to its dual aromatic systems which enhance its binding affinity to biological targets compared to simpler thiazole derivatives. This unique combination may contribute to its enhanced efficacy as an anticancer agent while also providing potential antimicrobial properties.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPMYYJSUCSYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.